ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(6-methylpyridazin-3-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)8-6-13-16(10(8)12)9-5-4-7(2)14-15-9/h4-6H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEBEUHXAFFJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS No. 1177350-37-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 247.25 g/mol. The structure consists of a pyrazole ring connected to a pyridazine moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 1177350-37-6 |
| Synonyms | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to decreased cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate immune responses and inflammation.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Studies have shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that the administration of this compound significantly reduced markers of inflammation, such as cytokines and prostaglandins, indicating its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of ethyl 5-amino-1-(substituted)-1H-pyrazole-4-carboxylates, where the substituent at position 1 determines physicochemical and biological properties. Below is a detailed comparison with key analogs:
Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate
- Structural Difference : Replacement of the 6-methyl group with a chlorine atom.
- Synthesis: Prepared via nucleophilic substitution of hydrazine derivatives with ethyl ethoxymethylenecyanoacetate, analogous to the methyl-substituted compound .
- Crystallographic Data : The chloro analog exhibits distinct bond angles and torsion angles (e.g., C-Cl bond length: 1.732 Å) compared to the methyl-substituted compound, influencing molecular packing and stability .
- Reactivity : The electron-withdrawing chlorine atom may enhance electrophilic substitution reactivity compared to the electron-donating methyl group.
Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate
- Structural Difference : Substitution of the pyridazine ring with a 4-fluorophenyl group.
- Physicochemical Properties : Molecular weight = 249.24 g/mol; melting point = 153–154°C .
- Applications : Fluorinated aromatic systems are often used to improve metabolic stability and bioavailability in drug candidates, contrasting with the pyridazine-based compound’s role in heterocyclic diversification.
Ethyl 5-Amino-1-(7-Methoxyquinolin-4-yl)-1H-Pyrazole-4-Carboxylate
- Structural Difference: Replacement with a methoxy-substituted quinoline moiety.
- Synthesis: Synthesized via condensation of 4-hydrazino-7-methoxyquinoline with ethoxymethylenecyanoacetate .
Ethyl 5-Amino-1-(5-(Benzofuran-2-yl)-1-Phenyl-1H-Pyrazole-3-Carbonyl)-1H-Pyrazole-4-Carboxylate
- Structural Difference : Incorporation of a benzofuran-phenylpyrazole carbonyl group.
- Functional Groups : IR spectra show a C=O stretch at 1697 cm⁻¹, indicating additional carbonyl reactivity absent in the methylpyridazine compound .
- Bioactivity : Demonstrated antimicrobial activity, highlighting how bulkier substituents can modulate biological effects .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The methylpyridazine compound shares a common synthesis route with its chloro analog (condensation with ethoxymethylenecyanoacetate) but diverges from quinoline- or phenyl-substituted derivatives, which require specialized intermediates .
- Biological Potential: While the methylpyridazine derivative is primarily a synthetic intermediate, analogs like the benzofuran-containing compound demonstrate how structural modifications can unlock specific bioactivities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives (e.g., 6-methylpyridazin-3-ylhydrazine) with ethyl ethoxymethylenecyanoacetate in refluxing acetic acid. Post-reaction, the product is precipitated in water, purified via column chromatography (silica gel, ethyl acetate/hexane), and recrystallized from benzene or methanol .
- Key Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Acetic acid, 4h reflux | ~70% |
| Purification | Ethyl acetate/hexane (3:7) | >95% purity |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 6.4–6.7 ppm, pyridazine aromatic protons at δ 7.7–8.6 ppm) and carbon backbone .
- IR Spectroscopy : Confirms NH2 (3320–3420 cm⁻¹) and ester C=O (1690–1710 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 278.1) .
Q. How is X-ray crystallography applied to determine its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and packing. Data refinement uses SHELXL (for H-atom placement) and ORTEP-3 for visualization .
- Critical Parameters :
| Metric | Value |
|---|---|
| Space group | Triclinic, P1 |
| Dihedral angle (pyrazole-pyridazine) | 0.16–3.09° |
| R-factor | <0.035 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Screening : Replace acetic acid with ethanol or DMF to reduce side reactions .
- Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Statistical Optimization : Use a Box-Behnken design to balance temperature (80–120°C), time (2–6h), and molar ratios .
Q. How to resolve discrepancies in spectral data during characterization?
- Methodological Answer :
- Tautomerism Analysis : For ambiguous NMR signals (e.g., NH2 vs. OH), perform variable-temperature NMR or deuterium exchange .
- HPLC Purity Check : Use a C18 column (acetonitrile/water gradient) to detect impurities affecting IR/MS .
Q. What computational methods predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations (B3LYP/6-311+G(d,p)) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina .
Q. How to analyze hydrogen bonding and its impact on crystal packing?
- Methodological Answer :
- Intramolecular Bonds : N–H⋯N/O interactions form S(6) ring motifs, stabilizing the planar structure .
- Intermolecular Bonds : N–H⋯N/C–H⋯N interactions create inversion dimers and polymeric chains (R22(6) motifs), influencing solubility .
Q. What methodologies are recommended for assessing bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
